4,4'-dichloro-[1,1'-biphenyl]-3-amine
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Overview
Description
4,4’-Dichloro-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C12H8Cl2N It is a derivative of biphenyl, where two chlorine atoms are substituted at the 4 and 4’ positions, and an amine group is attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-dichloro-[1,1’-biphenyl]-3-amine typically involves the chlorination of biphenyl followed by amination. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4,4’-dichlorobiphenyl is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amine group at the 3 position.
Industrial Production Methods
Industrial production of 4,4’-dichloro-[1,1’-biphenyl]-3-amine may involve continuous flow processes to ensure high yield and purity. The chlorination step can be optimized using controlled temperature and pressure conditions, while the amination step can be carried out in a solvent such as ethanol or methanol to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dichloro-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines with different substitution patterns.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of 4,4’-dichloro-[1,1’-biphenyl]-3-amine.
Reduction: Various amine derivatives depending on the reducing conditions.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
4,4’-Dichloro-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-dichloro-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
3,3’-Dichloro-[1,1’-biphenyl]-4-amine: Has a different substitution pattern, leading to different chemical properties and reactivity.
4,4’-Dichloro-[1,1’-biphenyl]-2-amine: Another isomer with distinct chemical behavior.
Uniqueness
4,4’-Dichloro-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the chlorine atoms and the amine group, which imparts distinct chemical and physical properties
Properties
CAS No. |
1176472-35-7 |
---|---|
Molecular Formula |
C12H9Cl2N |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
2-chloro-5-(4-chlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,15H2 |
InChI Key |
ZOHUBFLTOCYQAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)N)Cl |
Purity |
0 |
Origin of Product |
United States |
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